molecular formula C9H5I2NO2 B3038563 3,5-diiodo-3aH-indole-2-carboxylic Acid CAS No. 866149-84-0

3,5-diiodo-3aH-indole-2-carboxylic Acid

Cat. No.: B3038563
CAS No.: 866149-84-0
M. Wt: 412.95 g/mol
InChI Key: RDNGCZUDXCEUCI-UHFFFAOYSA-N
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Description

3,5-Diiodo-3aH-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5I2NO2 and a molecular weight of 412.95 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes.

Preparation Methods

The synthesis of 3,5-diiodo-3aH-indole-2-carboxylic acid typically involves iodination reactions. One common method is the iodination of indole derivatives under controlled conditions. The reaction often requires the use of iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-Diiodo-3aH-indole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Diiodo-3aH-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-diiodo-3aH-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3,5-Diiodo-3aH-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of two iodine atoms.

Properties

IUPAC Name

3,5-diiodo-3aH-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5I2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNGCZUDXCEUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C2C=C1I)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-diiodo-3aH-indole-2-carboxylic Acid
Reactant of Route 2
3,5-diiodo-3aH-indole-2-carboxylic Acid
Reactant of Route 3
3,5-diiodo-3aH-indole-2-carboxylic Acid
Reactant of Route 4
3,5-diiodo-3aH-indole-2-carboxylic Acid
Reactant of Route 5
3,5-diiodo-3aH-indole-2-carboxylic Acid
Reactant of Route 6
3,5-diiodo-3aH-indole-2-carboxylic Acid

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